![molecular formula C19H13BrF2N2O2S B5723090 N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide, also known as BDF 901, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF 901 belongs to the class of sulfonylurea compounds and has been found to exhibit potent hypoglycemic and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, Alzheimer's disease, and inflammatory disorders. In diabetes, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. In Alzheimer's disease, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 is not fully understood, but it is believed to involve the activation of the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid plaques in Alzheimer's disease. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to exhibit potent hypoglycemic effects in both animal and human studies. It has also been shown to improve insulin sensitivity and reduce insulin resistance. In Alzheimer's disease, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory disorders, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has been shown to reduce inflammation and improve tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 has several advantages for lab experiments, including its potent hypoglycemic and anti-inflammatory effects, as well as its ability to improve cognitive function in Alzheimer's disease. However, its limitations include its potential toxicity and the need for further studies to establish its safety profile.
Direcciones Futuras
For N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 research include further studies to establish its safety profile, as well as its potential therapeutic applications in other diseases such as cancer and cardiovascular disease. Additionally, the development of more potent and selective analogs of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 could lead to the development of more effective therapeutic agents. Finally, the use of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901 involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and benzoic acid to form the final product, N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide 901. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2S/c20-14-6-9-16(10-7-14)27(25,26)24-19(13-4-2-1-3-5-13)23-18-11-8-15(21)12-17(18)22/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDXAZPFUJIFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.